molecular formula C10H10N4O4S B10942597 N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide CAS No. 1005576-86-2

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Cat. No.: B10942597
CAS No.: 1005576-86-2
M. Wt: 282.28 g/mol
InChI Key: JQLCEJHPQNHQTF-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with a methyl group at the 1-position and a nitrobenzenesulfonamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 1-methyl-1H-pyrazole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of N-(1-methyl-1H-pyrazol-3-yl)-4-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides.

    Hydrolysis: Formation of 1-methyl-1H-pyrazole and 4-nitrobenzenesulfonic acid.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly as inhibitors of enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological processes involving sulfonamide-containing compounds.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of a target enzyme or receptor. The sulfonamide group can interact with the active site of the enzyme, leading to inhibition of its activity. The nitro group can also participate in redox reactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-pyrazol-3-yl)-N’-phenylurea: A compound with a similar pyrazole ring but different functional groups.

    N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a pyrazole ring and nitro group but different overall structure.

Uniqueness

N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1005576-86-2

Molecular Formula

C10H10N4O4S

Molecular Weight

282.28 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H10N4O4S/c1-13-7-6-10(11-13)12-19(17,18)9-4-2-8(3-5-9)14(15)16/h2-7H,1H3,(H,11,12)

InChI Key

JQLCEJHPQNHQTF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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